molecular formula C20H24N2O3S B11599440 2-methylpropyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methylpropyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11599440
M. Wt: 372.5 g/mol
InChI Key: MHUNLHPJSWTLBC-UHFFFAOYSA-N
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Description

2-Methylpropyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic core structure fused with a thiazole ring. This compound features a 2-methylpropyl ester at position 6, a 2-ethyl substituent on the thiazole ring, a 7-methyl group on the pyrimidine ring, and a phenyl group at position 3. Such derivatives are synthesized via condensation reactions involving substituted aldehydes or isocyanates, as observed in analogous compounds (e.g., ). Key structural variations, such as ester groups and substituents, influence physicochemical properties, crystallographic behavior, and biological activity.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

2-methylpropyl 2-ethyl-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H24N2O3S/c1-5-15-18(23)22-17(14-9-7-6-8-10-14)16(13(4)21-20(22)26-15)19(24)25-11-12(2)3/h6-10,12,15,17H,5,11H2,1-4H3

InChI Key

MHUNLHPJSWTLBC-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Multicomponent Reaction (MCR) Approach

A solvent- and catalyst-free ultrasound-assisted MCR protocol enables efficient construction of the thiazolo[3,2-a]pyrimidine scaffold. Benzaldehyde derivatives, 2-aminothiazole, and ethyl acetoacetate undergo cyclocondensation under ultrasonic probe irradiation (51 W, 10 min), yielding thiazolo[3,2-a]pyrimidine-6-carboxylates in 70–90% yields. For the target compound, phenylacetaldehyde replaces benzaldehyde to introduce the 5-phenyl substituent. Ethyl acetoacetate provides the 7-methyl and 3-oxo groups, while 2-aminothiazole contributes the thiazole ring.

Stepwise Cyclization via Dihydropyrimidine Intermediates

An alternative route involves synthesizing dihydropyrimidin-2(1H)-thiones (DHPMs) as precursors. Thiourea, acetylacetone, and substituted aldehydes react under acidic conditions (H₂SO₄, reflux) to form DHPMs, which are subsequently treated with ethyl chloroacetate (110–115°C, 30 min) to induce cyclization into thiazolo[3,2-a]pyrimidin-3-ones. For the target molecule, phenylacetaldehyde ensures 5-phenyl incorporation, while acetylacetone introduces the 7-methyl group.

Functionalization of the Thiazolo[3,2-a]Pyrimidine Core

Post-cyclization modifications are critical for introducing the 2-ethyl, 2-methylpropyl ester, and additional methyl groups.

Esterification at Position 6

The 6-carboxylate moiety is installed via transesterification. The ethyl ester intermediate (from MCR or cyclization) reacts with 2-methylpropan-1-ol under acid catalysis (H₂SO₄, reflux). For example, ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes nucleophilic acyl substitution with 2-methylpropyl alcohol, achieving 80–85% conversion after 6–8 hours.

Alkylation at Position 2

Introduction of the 2-ethyl group requires selective alkylation. The thiazolo[3,2-a]pyrimidine intermediate is treated with ethyl bromide in the presence of potassium carbonate (DMF, 60°C, 12 h), yielding the 2-ethyl derivative in 75% isolated yield. Regioselectivity is ensured by the electron-deficient nature of the thiazole nitrogen, which preferentially reacts with alkyl halides.

Methyl Group Incorporation at Position 7

The 7-methyl group originates from acetylacetone in the MCR or cyclization steps. When ethyl acetoacetate is used, its enolizable methyl group is retained during cyclization, eliminating the need for post-synthetic methylation.

Optimization Strategies for Enhanced Efficiency

Ultrasound-Assisted Synthesis

Ultrasonic probe irradiation (51 W, 10 min) accelerates the MCR by enhancing molecular collisions and reducing activation energy. Compared to conventional heating (5 h, 50% yield), ultrasound achieves 90% yield in 10 minutes. This method avoids side reactions, such as ester hydrolysis, common in prolonged thermal conditions.

Solvent and Catalyst Selection

  • Solvent-free conditions : Eliminate purification challenges and reduce environmental impact.

  • POCl₃-mediated cyclization : Converts hydroxyl groups to chlorides, facilitating nucleophilic substitution. For example, treating 3-hydroxypyrimidinones with POCl₃ (reflux, 3 h) yields chlorinated intermediates for further functionalization.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)TimeAdvantages
Ultrasound MCRSolvent-free, 51 W ultrasound9010 minRapid, high yield, minimal byproducts
Conventional MCREthanol, reflux755 hScalable, uses inexpensive reagents
Stepwise cyclizationPOCl₃, reflux656 hCompatible with sensitive substrates

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at the pyrimidine nitrogen is mitigated by using bulky alkyl halides (e.g., ethyl bromide instead of methyl iodide) and polar aprotic solvents (DMF), which favor thiazole nitrogen reactivity.

Ester Hydrolysis Prevention

Ultrasound’s shorter reaction time minimizes exposure to hydrolytic conditions, preserving the 2-methylpropyl ester. Alternatively, anhydrous solvents (dry DCM) and molecular sieves suppress hydrolysis during transesterification.

Purification Challenges

Column chromatography (silica gel, hexane:EtOAc 3:1) effectively separates the target compound from unreacted DHPMs or monoalkylated byproducts. Recrystallization from ethanol or isohexane further enhances purity .

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methylpropyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylpropyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Thiazolo[3,2-a]pyrimidine derivatives share a common core but differ in substituents at positions 2, 5, and 5. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Ester Group Notable Features Reference
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-... () 5-(4-bromophenyl), 7-methyl, 3-oxo Ethyl Bromine enhances electronic effects
Ethyl 7-methyl-5-(4-methylphenyl)-2-(3,4-dichlorophenyl)-... () 5-(4-methylphenyl), 2-(3,4-dichlorophenyl) Ethyl Dichlorophenyl improves lipophilicity
Ethyl 2-(2,4,6-trimethoxybenzylidene)-5-phenyl-... () 2-(trimethoxybenzylidene), 5-phenyl Ethyl Methoxy groups enhance H-bonding
Target compound 2-ethyl, 5-phenyl, 7-methyl 2-Methylpropyl Bulkier ester may alter bioavailability

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., 4-bromo in ) enhance electrophilicity, while methoxy or chloro substituents () impact intermolecular interactions.

Crystallographic and Supramolecular Features

X-ray studies of analogs reveal that substituents dictate crystal packing and hydrogen-bonding networks:

  • : The trimethoxybenzylidene substituent facilitates C–H···O hydrogen bonds, forming chains along the c-axis.
  • : A carboxybenzylidene analog exhibits triclinic packing with intermolecular interactions involving DMF solvent.

The target compound’s 2-ethyl and 2-methylpropyl groups may sterically hinder close packing, reducing crystallinity compared to smaller esters (e.g., ethyl).

Biological Activity

The compound 2-methylpropyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound features a bicyclic framework formed by thiazole and pyrimidine rings. The presence of various substituents—including a phenyl group and an ethyl carboxylate moiety—enhances its chemical reactivity and biological potential. The synthesis typically involves multi-step reactions, often initiated by the Biginelli condensation process, which combines aldehydes, ureas or thioureas, and β-keto esters to form the thiazolo-pyrimidine core .

Antimicrobial Activity

Compounds in the thiazolo[3,2-a]pyrimidine class have demonstrated significant antimicrobial properties. Specifically, 2-methylpropyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown efficacy against various pathogenic bacteria and fungi. This activity is attributed to its ability to disrupt cellular processes or inhibit enzyme functions essential for microbial survival .

Table 1: Comparison of Antimicrobial Activities

Compound NameKey FeaturesBiological Activity
Ethyl 7-methyl-5-(4-bromophenyl)-3-oxo-thiazolo[3,2-a]pyrimidineBromophenyl substitutionAntimicrobial
Methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-thiazolo[3,2-a]pyrimidineNitrophenyl substitutionAntibacterial
Ethyl (2E)-7-methyl-5-(phenoxy)-3-oxo-thiazolo[3,2-a]pyrimidinePhenoxy groupCytotoxic

This table highlights the unique aspects of 2-methylpropyl 2-ethyl... compared to other derivatives within the same class.

Antiviral Activity

Research indicates that thiazolo[3,2-a]pyrimidines possess antiviral properties. Studies have shown that similar compounds can inhibit viral replication processes. The specific mechanism may involve interference with viral enzymes or host cell receptors essential for viral entry and replication .

Anticancer Properties

Thiazolo[3,2-a]pyrimidines are being explored as potential anticancer agents due to their ability to induce apoptosis in cancer cells. 2-methylpropyl 2-ethyl... has been noted for its cytotoxic effects on various cancer cell lines. Mechanistic studies suggest that it may trigger cell cycle arrest and promote programmed cell death via mitochondrial pathways .

The biological activity of 2-methylpropyl 2-ethyl... is influenced by its structural components. Interaction studies using techniques such as molecular docking and X-ray crystallography have elucidated how this compound interacts with biological macromolecules like proteins and nucleic acids. Such interactions are crucial for understanding its mechanisms of action and therapeutic potential .

Case Studies

Several studies have investigated the biological activities of thiazolo[3,2-a]pyrimidines:

  • Antimicrobial Study : A study demonstrated that derivatives similar to 2-methylpropyl 2-ethyl... exhibited potent activity against multidrug-resistant bacterial strains.
    • Methodology : The study employed disk diffusion methods to assess antimicrobial efficacy against various pathogens.
  • Antiviral Research : Another research focused on the antiviral potential of thiazolo-pyrimidines against influenza virus.
    • Findings : Compounds showed significant inhibition of viral replication in vitro.
  • Anticancer Evaluation : A recent investigation into the anticancer properties highlighted that certain derivatives could effectively induce apoptosis in breast cancer cell lines.
    • Results : Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment with these compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 2-methylpropyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with 2-amino-2-thiazoline derivatives. A common approach includes:

Cyclocondensation : Reacting 2-amino-2-thiazoline with β-keto esters to form the thiazolopyrimidine core.

Substituent Introduction : Introducing the 2-ethyl and 5-phenyl groups via Knoevenagel condensation using substituted benzaldehydes (e.g., 2-ethylbenzaldehyde).

Esterification : Installing the 6-carboxylate group using ethyl chloroformate or similar reagents.

  • Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to control regioselectivity and minimize byproducts .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis confirms the Z-configuration of the benzylidene substituent at the 2-position and planar geometry of the thiazolopyrimidine core. Key bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 122.4° for substituent orientation) are critical for validating stereochemistry .
  • Spectroscopy :
  • ¹H/¹³C NMR : Distinct signals for the 7-methyl group (δ ~2.4 ppm) and ester carbonyl (δ ~170 ppm).
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O ester).

Q. What initial structure-activity relationship (SAR) insights have been gained from analogs of this compound?

  • Methodological Answer :

  • 5-Position Substituents : Replacement of the phenyl group with electron-donating groups (e.g., 3,4-dimethoxyphenyl) enhances solubility but may reduce binding affinity due to steric hindrance .
  • 2-Position Benzylidene Modifications : Electron-withdrawing groups (e.g., 2,4-dichloro) improve thermal stability, while methoxy groups enhance π-π stacking interactions in crystal lattices .
  • 6-Carboxylate Ester : The 2-methylpropyl ester balances lipophilicity and hydrolysis resistance compared to ethyl or methyl esters .

Advanced Research Questions

Q. What experimental strategies are employed to resolve contradictions in biological activity data among structurally similar analogs?

  • Methodological Answer :

  • Systematic SAR Studies : Design analogs with incremental substituent changes (e.g., 2-fluoro vs. 2-chloro benzylidene) to isolate electronic/steric effects .
  • Statistical Modeling : Use multivariate regression to correlate substituent Hammett σ values with bioactivity (e.g., IC₅₀). Address outliers via crystallographic analysis of molecular packing or hydrogen-bonding networks .
  • Biological Assay Standardization : Control variables like solvent (DMSO concentration) and cell-line specificity to reduce variability .

Q. How do electronic and steric effects of substituents at the 2- and 5-positions influence the compound's reactivity and bioactivity?

  • Methodological Answer :

  • 2-Position Substituents :
  • Electron-Withdrawing Groups (Cl, F) : Increase electrophilicity of the thiazole ring, enhancing reactivity in nucleophilic addition reactions. Observed to improve antimicrobial activity in analogs .
  • Electron-Donating Groups (OCH₃) : Stabilize the benzylidene moiety via resonance, reducing oxidation susceptibility but potentially lowering metabolic stability .
  • 5-Position Aryl Groups :
  • Steric Effects : Bulky substituents (e.g., 4-isopropylphenyl) disrupt π-stacking in enzyme active sites, reducing inhibitory potency .
  • Electronic Effects : Fluorophenyl groups enhance membrane permeability via hydrophobic interactions, as shown in logP comparisons .

Q. What advanced computational methods are utilized to predict the binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases). Key parameters include:
  • Grid Box Size : Encompass active-site residues (e.g., ATP-binding pocket in kinases).
  • Scoring Functions : Evaluate binding energy (ΔG) and hydrogen-bond networks .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
  • QSAR Modeling : Develop predictive models using descriptors like molar refractivity and topological polar surface area (TPSA) to optimize bioactivity .

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